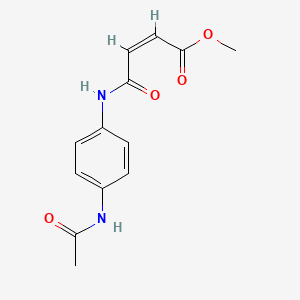
5-fluoro-2-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-2-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a complex organic compound with diverse applications in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves multi-step organic reactions. One common approach includes:
Starting Materials: : Combining fluoroanisole and tetrahydroquinoline derivatives.
Sulfonylation: : Introducing the phenylsulfonyl group through a reaction with phenylsulfonyl chloride.
Amidation: : Forming the sulfonamide linkage using suitable amines under controlled conditions.
Industrial Production Methods
Industrial production may streamline these steps using optimized reaction conditions, catalysts, and automation. Factors such as temperature, pressure, and solvent choice are carefully controlled to maximize yield and purity.
化学反応の分析
Types of Reactions
This compound can undergo a variety of reactions, including:
Oxidation: : Potential oxidation of the methoxy group to aldehyde or carboxylic acid.
Reduction: : Reductive cleavage of the sulfonyl or fluoro groups.
Substitution: : Electrophilic aromatic substitution, especially at the fluorine-substituted position.
Hydrolysis: : Breaking down the sulfonamide linkage in acidic or basic conditions.
Common Reagents and Conditions
Reagents like hydrogen gas with a palladium catalyst (for reduction), oxidizing agents like potassium permanganate (for oxidation), and various nucleophiles (for substitution) are typically used.
Major Products Formed
Depending on the reaction pathway, products such as substituted tetrahydroquinolines, de-fluorinated derivatives, and various sulfonamide analogs can be formed.
科学的研究の応用
5-Fluoro-2-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide has significant potential in:
Chemistry: : As a reagent or intermediate in organic synthesis, facilitating the construction of complex molecules.
Biology: : Investigated for its role in modulating biological pathways, potentially acting as an enzyme inhibitor or receptor antagonist.
Medicine: : Evaluated for therapeutic properties, including anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: : Utilized in the development of novel materials or as a catalyst in industrial processes.
作用機序
The compound’s mechanism of action involves binding to specific molecular targets, potentially altering enzyme activity or receptor function. Its diverse functional groups allow interactions with a variety of biological molecules, modulating pathways related to cell signaling, metabolism, or structural integrity.
類似化合物との比較
5-Fluoro-2-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide can be compared with compounds like:
2-Methoxy-5-nitrobenzenesulfonamide: : Similar sulfonamide structure but different functional groups.
5-Fluoro-2-methoxybenzenesulfonamide: : Lacks the tetrahydroquinoline moiety.
N-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinoline: : Lacks the fluoro and methoxy groups.
In summary: , the versatility of this compound in reactions, combined with its broad scientific applications, makes it a valuable compound in various research and industrial contexts.
特性
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-5-fluoro-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O5S2/c1-30-21-12-10-17(23)14-22(21)31(26,27)24-18-11-9-16-6-5-13-25(20(16)15-18)32(28,29)19-7-3-2-4-8-19/h2-4,7-12,14-15,24H,5-6,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHNQBGSOJMTFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzoic acid](/img/structure/B2796574.png)
![N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide](/img/structure/B2796575.png)

![(2Z)-2-amino-3-[(E)-[(4-chlorophenyl)methylidene]amino]but-2-enedinitrile](/img/structure/B2796583.png)
![4-[[[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]-methylamino]methyl]-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B2796584.png)
![(E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide](/img/structure/B2796585.png)



![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-hydroxy-3-(thiophen-3-yl)pentyl)urea](/img/structure/B2796591.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2796592.png)
![N-[(2-fluorophenyl)methyl]bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B2796593.png)
![4-Amino-N-[3-(diethylamino)propyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2796594.png)
![2-((5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-1-morpholinoethanone](/img/structure/B2796595.png)
